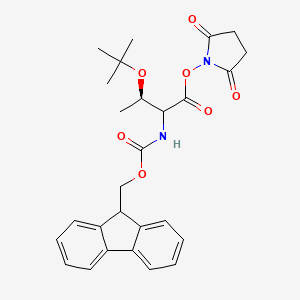

Fmoc-Thr(tBu)-OSu

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-Thr(tBu)-OSu: N-α-Fmoc-O-tert-ブチル-L-スレオニン N-ヒドロキシスクシンイミドエステル は、アミノ酸スレオニンの誘導体です。ペプチド合成、特に固相ペプチド合成で広く使用されています。この化合物は、フルオレニルメチルオキシカルボニル(Fmoc)保護基、tert-ブチル(tBu)基、N-ヒドロキシスクシンイミド(OSu)エステルが存在することを特徴としています。これらの基は、ペプチド合成中にアミノ基とヒドロキシル基を保護し、ペプチド結合を選択的に形成することを可能にします。

準備方法

合成経路と反応条件: Fmoc-Thr(tBu)-OSuの合成は、通常、スレオニンアミノ酸の保護を伴います。プロセスは、tert-ブチル基を使用してスレオニンのヒドロキシル基を保護することから始まります。その後、Fmoc基でアミノ基を保護します。最後のステップでは、N-ヒドロキシスクシンイミドでカルボキシル基を活性化してOSuエステルを形成します。 反応条件には、ジクロロメタンやジメチルホルムアミドなどの有機溶媒と、カップリング反応を促進するジイソプロピルカルボジイミド(DIC)などの試薬を使用することがよくあります .

工業生産方法: 工業的な環境では、this compoundの生産は、同様の合成経路に従いますが、より大規模です。プロセスは効率と収率を最適化されており、自動ペプチド合成装置や大規模反応器が使用されることがよくあります。最終製品の品質を確保するためには、高純度の試薬と溶媒を使用することが不可欠です。 さらに、再結晶やクロマトグラフィーなどの精製ステップが用いられて、所望の純度レベルが達成されます .

化学反応の分析

反応の種類: Fmoc-Thr(tBu)-OSuは、主に置換反応を起こし、OSuエステルはアミンなどの求核剤と反応してペプチド結合を形成します。この反応は、固相ペプチド合成プロセスにおける重要なステップです。 この化合物は、脱保護反応にも参加し、Fmoc基とtBu基は特定の条件下で除去されて、遊離のアミノ基とヒドロキシル基が露出されます .

一般的な試薬と条件:

置換反応: 一般的な試薬には、アミンとジイソプロピルエチルアミン(DIPEA)などの塩基が含まれます。反応は、通常、室温でジメチルホルムアミド(DMF)などの溶媒中で行われます。

脱保護反応: Fmoc基は、DMF中のピペリジンを用いて除去され、tBu基は酸性条件下、多くの場合、スカベンジャーの存在下でトリフルオロ酢酸(TFA)を用いて除去されます

主な生成物: これらの反応から生成される主な生成物は、特定の配列を持つペプチドであり、this compoundがビルディングブロックとして組み込まれています。 脱保護反応は、遊離アミノ酸またはさらなるカップリング反応の準備が整った遊離官能基を持つペプチドを生じます .

科学研究の応用

化学: this compoundは、ペプチドとペプチドミメティクスの合成に広く使用されています。 これは、複雑なペプチドの固相合成におけるビルディングブロックとして機能し、ペプチドの構造と機能の研究を可能にします .

生物学: 生物学研究では、this compoundを用いて合成されたペプチドは、タンパク質-タンパク質相互作用、酵素-基質相互作用、受容体-リガンド結合の研究に使用されています。 これらのペプチドは、さまざまな生化学的アッセイでプローブまたは阻害剤として使用できます .

医学: this compoundで合成されたペプチドは、創薬に用途があります。酵素阻害剤、受容体アゴニスト、アンタゴニストを含む、ペプチドベースの治療薬を開発するために使用されています。 これらのペプチドは、ワクチン開発や診断ツールとしても使用できます .

工業: 製薬業界では、this compoundは、ペプチド医薬品の大量合成に使用されています。 また、バイオマテリアルやナノテクノロジーを含むさまざまな産業用途向けのペプチドベースの材料の製造にも使用されています .

科学的研究の応用

Chemistry: Fmoc-Thr(tBu)-OSu is extensively used in the synthesis of peptides and peptidomimetics. It serves as a building block in the solid-phase synthesis of complex peptides, enabling the study of peptide structure and function .

Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can be used as probes or inhibitors in various biochemical assays .

Medicine: Peptides synthesized with this compound have applications in drug development. They are used to develop peptide-based therapeutics, including enzyme inhibitors, receptor agonists, and antagonists. These peptides can also be used in vaccine development and as diagnostic tools .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various industrial applications, including biomaterials and nanotechnology .

作用機序

Fmoc-Thr(tBu)-OSuの主な作用機序は、ペプチド合成における保護されたアミノ酸誘導体としての役割です。Fmoc基はアミノ基を保護し、ペプチド結合形成中の不要な反応を防ぎます。tBu基はヒドロキシル基を保護し、OSuエステルはカップリング反応のためにカルボキシル基を活性化します。 これらの保護基は、特定の条件下で選択的に除去されて遊離の官能基が露出するため、ペプチドの段階的アセンブリが可能になります .

類似の化合物との比較

類似の化合物:

Fmoc-Thr(tBu)-OH: this compoundと似ていますが、OSuエステルがなく、カップリング反応の反応性が低くなっています.

Fmoc-Ser(tBu)-OH: スレオニンがセリンに置き換えられた類似の化合物で、メチル基ではなくヒドロキシル基が存在する点が異なります.

Fmoc-Tyr(tBu)-OH: スレオニンがチロシンに置き換えられた別の類似の化合物で、フェノール性ヒドロキシル基を特徴としています.

独自性: this compoundは、OSuエステルが存在することにより、ペプチドカップリング反応における反応性が大幅に向上しているため、ユニークです。これは、固相ペプチド合成において、ペプチド結合を効率的かつ選択的に形成することを可能にする貴重な試薬となります。 FmocとtBu保護基の組み合わせは、アミノ基とヒドロキシル基の強力な保護を提供し、ペプチド合成における高収率と純度を保証します .

類似化合物との比較

Fmoc-Thr(tBu)-OH: Similar to Fmoc-Thr(tBu)-OSu but lacks the OSu ester, making it less reactive for coupling reactions.

Fmoc-Ser(tBu)-OH: A similar compound where threonine is replaced with serine, differing by the presence of a hydroxyl group instead of a methyl group.

Fmoc-Tyr(tBu)-OH: Another similar compound where threonine is replaced with tyrosine, featuring a phenolic hydroxyl group.

Uniqueness: this compound is unique due to the presence of the OSu ester, which significantly enhances its reactivity in peptide coupling reactions. This makes it a valuable reagent in solid-phase peptide synthesis, allowing for efficient and selective formation of peptide bonds. The combination of Fmoc and tBu protecting groups provides robust protection for the amino and hydroxyl functionalities, ensuring high yields and purity in peptide synthesis .

特性

分子式 |

C27H30N2O7 |

|---|---|

分子量 |

494.5 g/mol |

IUPAC名 |

(2,5-dioxopyrrolidin-1-yl) (3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate |

InChI |

InChI=1S/C27H30N2O7/c1-16(35-27(2,3)4)24(25(32)36-29-22(30)13-14-23(29)31)28-26(33)34-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21,24H,13-15H2,1-4H3,(H,28,33)/t16-,24?/m1/s1 |

InChIキー |

SETNRNHAPOLLAR-YAOANENCSA-N |

異性体SMILES |

C[C@H](C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |

正規SMILES |

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B12276108.png)

![(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B12276109.png)

acetic acid](/img/structure/B12276110.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12276112.png)

![(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12276145.png)

![6,7-Dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylic acid](/img/structure/B12276158.png)